tert-Butyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 3-[2-(propan-2-ylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-8-6-12-7-9-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
YUQULDPFVNANQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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